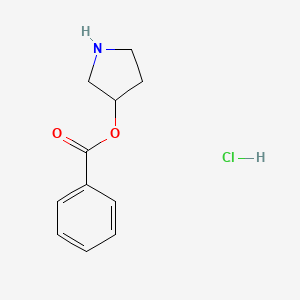
2-(4-aminocyclohexyl)acetic Acid
概要
説明
2-(4-aminocyclohexyl)acetic acid is an organic compound with the molecular formula C8H15NO2. It is a white crystalline powder that is soluble in water and polar organic solvents . This compound is used in various fields, including organic synthesis and as a ligand in coordination chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-(4-aminocyclohexyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with nitrous acid to form cyclohexanone oxime, which is then reduced to cyclohexylamine. The cyclohexylamine is then reacted with acetic anhydride to produce this compound .
Another method involves the use of 1,4-cyclohexanedione as a starting material. This compound undergoes a Wittig reaction with ethyl acetate triphenylphosphine ylide, followed by condensation and catalytic hydrogenation to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The processes are optimized for high yield and purity, with reaction conditions carefully controlled to ensure consistent product quality .
化学反応の分析
Types of Reactions
2-(4-aminocyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexylamines .
科学的研究の応用
2-(4-aminocyclohexyl)acetic acid has several scientific research applications:
作用機序
The mechanism of action of 2-(4-aminocyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and proteins, affecting their structure and function . The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
Some compounds similar to 2-(4-aminocyclohexyl)acetic acid include:
- 2-(1-aminocyclohexyl)acetic acid
- 2-(1-amino-4-(tert-butyl)cyclohexyl)acetic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in certain applications where other similar compounds may not be as effective .
特性
IUPAC Name |
2-(4-aminocyclohexyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h6-7H,1-5,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDSFSRMHSDHGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B3024186.png)
![1H-pyrazolo[3,4-c]pyridine](/img/structure/B3024187.png)






![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride](/img/structure/B3024199.png)





